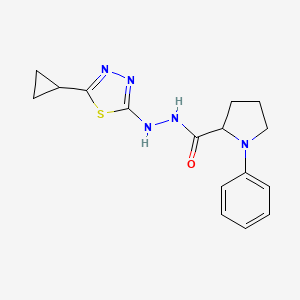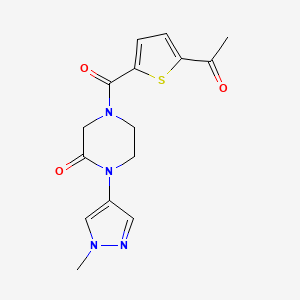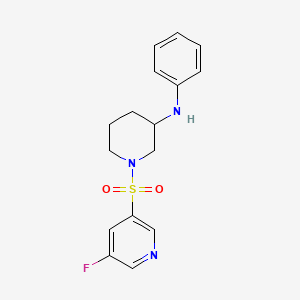
N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclopropyl group, a phenyl group, and a pyrrolidine ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene is reacted with a carbene or carbenoid reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole, cyclopropyl, and pyrrolidine moieties together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide can be compared with other similar compounds, such as:
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2-thiophenecarboxamide
These compounds share the thiadiazole ring and cyclopropyl group but differ in other structural features, such as the presence of different aromatic rings or functional groups. The uniqueness of N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide lies in its specific combination of structural elements, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c22-14(17-19-16-20-18-15(23-16)11-8-9-11)13-7-4-10-21(13)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFBSWLBVHXDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)NNC3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6972836.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B6972841.png)

![N-[(1,5-dimethylbenzimidazol-2-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972855.png)
![N-[5-(cyclopropylsulfamoyl)-2-hydroxyphenyl]oxepane-4-carboxamide](/img/structure/B6972859.png)
![3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972878.png)
![3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B6972885.png)
![7-[2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carbonyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972925.png)

![2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid](/img/structure/B6972932.png)

![2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972941.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972942.png)
![2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972945.png)
